6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid

Catalog No.
S7888906
CAS No.
M.F
C11H15N3O4
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyrida...

Product Name

6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid

IUPAC Name

6-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C11H15N3O4/c1-7-6-18-8(5-15)4-14(7)10-3-2-9(11(16)17)12-13-10/h2-3,7-8,15H,4-6H2,1H3,(H,16,17)

InChI Key

ZXNXLKZKVQPEFE-UHFFFAOYSA-N

SMILES

CC1COC(CN1C2=NN=C(C=C2)C(=O)O)CO

Canonical SMILES

CC1COC(CN1C2=NN=C(C=C2)C(=O)O)CO

6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid is a chemical compound that belongs to the pyridazine family, which is a group of heterocyclic organic compounds that contain a pyridazine ring. It is also known as HMMPC or SM-406 and has the chemical formula C13H16N4O4.
This compound was originally developed as an inhibitor of inhibitor of apoptosis proteins (IAPs), which are a family of proteins that regulate cell death by preventing the activation of caspases, a group of enzymes that play crucial roles in the initiation and execution of apoptosis. Overexpression of IAPs has been linked to tumorigenesis and resistance to chemotherapy in several types of cancer, making them attractive targets for cancer therapy.

6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid is a white to off-white powder that is sparingly soluble in water and slightly soluble in organic solvents such as ethanol and DMSO. Its melting point is 265-267°C.
This compound has a molecular weight of 308.3 g/mol and a pKa of 4.8. It contains a pyridazine ring, a morpholine ring, and a carboxylic acid group, which are important for its biological activity.

The synthesis of 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid involves a series of chemical reactions, starting from commercially available starting materials such as pyridazine-3-carboxylic acid and 4-methylmorpholine.
The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group, which serves as a protective group for the subsequent reaction. The protected compound is then reacted with formaldehyde to form the corresponding hydroxymethyl derivative, which is subsequently deprotected to yield 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid.
The characterization of this compound involves a set of techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Several analytical methods have been developed for the detection and quantification of 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid in biological samples such as plasma and tissues. These include high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA).

The biological activity of 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid stems from its ability to inhibit IAPs, which leads to the activation of caspases and subsequent induction of apoptosis in cancer cells. This compound has been shown to exhibit potent anticancer activity in vitro and in vivo against a broad range of cancer cell lines, including those resistant to conventional chemotherapeutic agents.
Furthermore, this compound has been found to enhance the activity of immune checkpoint inhibitors, which are a class of drugs that block the interaction between immune checkpoint molecules and their ligands, thereby unleashing the immune system to attack cancer cells.

Studies have shown that 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid has a good safety profile in preclinical studies, with no significant toxicity observed in animal models. However, further studies are needed to evaluate its toxicity and safety in humans.

6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid has potential applications in several fields of research and industry. Some of the most promising applications include its use as an anticancer agent, either alone or in combination with other drugs, its use for enhancing the efficacy of immune checkpoint inhibitors, and its use for the treatment of other diseases such as viral infections and autoimmune disorders.

Several research studies are currently underway to evaluate the efficacy and safety of 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid in various cancer types and other diseases. These studies include preclinical and clinical trials aimed at establishing the optimal dose, schedule, and safety profile of this compound in human patients.

6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid has potential implications in various fields of research and industry, including drug discovery, cancer therapy, and immune regulation.
In drug discovery, this compound can serve as a starting point for the development of novel IAP inhibitors with improved potency, selectivity, and pharmacokinetic properties.
In cancer therapy, this compound can be used as a monotherapy or in combination with other drugs for the treatment of various types of cancer. It can also serve as a tool for investigating the role of IAPs in cancer biology and for identifying other potential targets for cancer therapy.
In immune regulation, this compound can enhance the efficacy of immune checkpoint inhibitors and serve as a tool for investigating the complex interactions between immune cells and cancer cells.

One limitation of 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid is its limited water solubility, which may limit its bioavailability and effectiveness.
for research in this area include the development of novel formulations and delivery systems to improve the solubility and pharmacokinetic properties of this compound. Other future directions include the exploration of its potential applications in other diseases such as viral infections and autoimmune disorders and the investigation of its mechanism of action and pharmacodynamics.
In conclusion, 6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid is a promising compound with potential implications in various fields of research and industry, particularly in cancer therapy and immune regulation. Further studies are needed to evaluate its efficacy and safety in humans and to explore its potential applications in other diseases and areas of research.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

253.10625597 g/mol

Monoisotopic Mass

253.10625597 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types